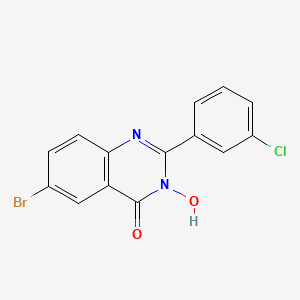

6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as BCH-Q, is a synthetic quinazolinone compound that has been studied for its potential applications in a variety of scientific and medical fields. BCH-Q is an interesting compound due to its unique structure, which consists of a bromine, a chlorine, and a hydroxy group in a quinazolinone ring. This structure gives BCH-Q a number of interesting properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, BCH-Q has been studied for its potential use in cancer treatments, as well as its ability to modulate various biochemical and physiological processes.

科学的研究の応用

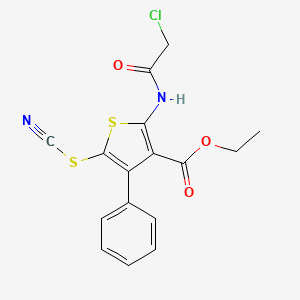

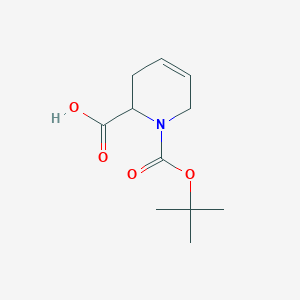

Synthesis and Chemical Properties

6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone serves as a key intermediate in the synthesis of various quinazolinone derivatives. Research by Badr, El-Sherief, and Mahmoud (1980) highlighted the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, showcasing their potential in creating compounds with significant antibacterial properties. The synthesis involves the treatment of 4-quinazolinones with phosphorus pentasulfide to produce 4-quinazolinethiones, and further chemical reactions lead to the formation of ethers, esters, and sulfonates, demonstrating the compound's versatility in chemical synthesis (Badr, El-Sherief, & Mahmoud, 1980).

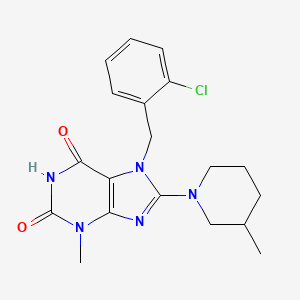

Antiviral and Cytotoxic Activities

Dinakaran, Selvam, Declercq, and Sridhar (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, testing their antiviral activity and cytotoxicity against various viruses in cell culture. One derivative exhibited potent antiviral activity against the vaccinia virus, suggesting potential for research into treatments for poxviruses, including variola, the agent of smallpox. However, none of the compounds showed significant anti-HIV activity, indicating a specific spectrum of antiviral effectiveness (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Fluorescent Probe Development

Cai, Kuang, Pan, Liu, and Jiang (2015) developed a novel fluorescent probe based on a derivative of 6-chloro-4(3H)-quinazolinone for hydrogen peroxide detection. This research demonstrates the application of quinazolinone derivatives in analytical chemistry, especially for the detection of biologically relevant molecules. The probe showed a significant change in fluorescence intensity upon the addition of hydrogen peroxide, highlighting its potential for rapid and sensitive detection applications (Cai, Kuang, Pan, Liu, & Jiang, 2015).

Antimicrobial Activities

Patel and Patel (2011) synthesized a new class of 2-azetidinyl-4-quinazolinone derivatives starting from diclofenac analogue, which displayed pronounced antimicrobial activity. This study further supports the potential of this compound derivatives in developing new antimicrobial agents, providing a foundation for future antibiotic research (Patel & Patel, 2011).

特性

IUPAC Name |

6-bromo-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O2/c15-9-4-5-12-11(7-9)14(19)18(20)13(17-12)8-2-1-3-10(16)6-8/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZLZSUQLLJAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2869469.png)

![N-[[4-(Dimethylcarbamoylamino)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2869471.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2869473.png)

![8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2869474.png)

![N,N-diethyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2869477.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869480.png)

![2-cyclopropyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2869483.png)

![1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)